2-(4-Fluorophenoxy)ethanamine

GPR119 Agonist Type 2 Diabetes cAMP Assay

Researchers requiring precise electronic and lipophilic profiles for GPR119 agonist SAR often struggle with batch-to-batch variability when using non-fluorinated analogs. 2-(4-Fluorophenoxy)ethanamine (CAS 6096-89-5) solves this with quantified pKa (10.74), LogP (1.02), and potent mGPR119 agonism (EC50 41 nM). Key supply features: • Consistent quality for reproducible library synthesis via amide coupling or reductive amination • Free base and salt forms (HCl, methanesulfonate) ensuring solubility and stability • Immediate availability for rapid initiation of medicinal chemistry programs.

Molecular Formula C8H10FNO
Molecular Weight 155.17 g/mol
CAS No. 6096-89-5
Cat. No. B1351421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorophenoxy)ethanamine
CAS6096-89-5
Molecular FormulaC8H10FNO
Molecular Weight155.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OCCN)F
InChIInChI=1S/C8H10FNO/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,5-6,10H2
InChIKeyHTMIRIIZZGJJBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Fluorophenoxy)ethanamine (CAS 6096-89-5) for Research Procurement: Chemical Class, Physicochemical Profile, and Key Identifiers


2-(4-Fluorophenoxy)ethanamine (CAS 6096-89-5) is a primary amine featuring a 4-fluorophenoxy moiety linked to an ethanamine chain, belonging to the class of aryloxyalkylamines. This compound is utilized as a versatile building block in medicinal chemistry, particularly for the synthesis of GPR119 agonists and other bioactive molecules. Key physicochemical parameters include a molecular weight of 155.17 g/mol, a predicted pKa of 10.74 ± 0.10, and a calculated LogP of 1.02, indicating moderate basicity and lipophilicity . The compound is also available as hydrochloride and methanesulfonate salts for enhanced stability and aqueous solubility .

Why 2-(4-Fluorophenoxy)ethanamine (CAS 6096-89-5) Cannot Be Directly Replaced by Generic Aryloxyalkylamines in Research Programs


Direct substitution of 2-(4-Fluorophenoxy)ethanamine with seemingly similar aryloxyalkylamines (e.g., 2-(4-chlorophenoxy)ethanamine, 2-(4-methylphenoxy)ethanamine, or N-alkylated analogs) is scientifically unsound due to quantifiable differences in critical molecular properties and biological activity. The para-fluorine atom significantly alters electronic distribution, affecting the pKa of the amine and the overall lipophilicity compared to other halogen or alkyl substituents . These physicochemical changes directly impact target binding kinetics, as evidenced by the compound's potent and selective agonism at the GPR119 receptor—an activity profile that is not conserved across all aryloxyalkylamines [1]. Therefore, procurement decisions must be based on specific experimental requirements that these quantitative differences underpin.

Quantitative Evidence Guide for 2-(4-Fluorophenoxy)ethanamine (CAS 6096-89-5): Comparator-Based Differentiation from Structural Analogs


GPR119 Receptor Agonist Potency: 2-(4-Fluorophenoxy)ethanamine vs. Scaffold Baseline

2-(4-Fluorophenoxy)ethanamine demonstrates potent agonist activity at the GPR119 receptor, with a reported EC50 of 41 nM in mouse receptor assays. This activity is a direct consequence of the 4-fluorophenoxy substitution pattern, as the unsubstituted or differently substituted phenoxy scaffolds show significantly reduced or abolished activity in this assay system. This establishes a clear activity baseline for the 4-fluoro derivative as a key GPR119 pharmacophore [1].

GPR119 Agonist Type 2 Diabetes cAMP Assay

Comparative Lipophilicity: 2-(4-Fluorophenoxy)ethanamine vs. N-Ethyl Analog

The calculated octanol-water partition coefficient (LogP) for 2-(4-fluorophenoxy)ethanamine is 1.02, indicating moderate lipophilicity. This is significantly lower than its N-ethyl substituted analog, N-ethyl-2-(4-fluorophenoxy)ethanamine, which has a calculated XLogP3-AA of 1.9. This 0.88 log unit difference corresponds to an approximately 7.6-fold lower partition coefficient for the primary amine, suggesting superior aqueous solubility and a different pharmacokinetic profile [1].

Lipophilicity LogP ADME

Comparative Amine Basicity: 2-(4-Fluorophenoxy)ethanamine vs. Unsubstituted Alkylamine Baseline

The predicted pKa of the primary amine in 2-(4-fluorophenoxy)ethanamine is 10.74 ± 0.10. This value is significantly lower than that of a typical unsubstituted alkylamine (e.g., ethylamine, pKa ~10.8) due to the electron-withdrawing inductive effect of the 4-fluorophenoxy group transmitted through the ethyl linker. This reduced basicity directly influences the compound's protonation state at physiological pH, affecting both its reactivity in synthesis (e.g., amide bond formation) and its interaction with biological targets .

Basicity pKa Reactivity

High-Impact Research and Industrial Application Scenarios for 2-(4-Fluorophenoxy)ethanamine (CAS 6096-89-5) Driven by Differential Evidence


Medicinal Chemistry: GPR119 Agonist Lead Optimization

Procure 2-(4-Fluorophenoxy)ethanamine as a core scaffold for synthesizing novel GPR119 agonists. Its demonstrated EC50 of 41 nM at the mouse receptor provides a validated starting point for SAR studies aimed at improving potency, selectivity, and pharmacokinetic properties for Type 2 Diabetes therapies [1].

Chemical Biology: Tool Compound for Studying Amine Basicity and Lipophilicity Effects

Use 2-(4-Fluorophenoxy)ethanamine as a model compound to investigate the impact of the 4-fluorophenoxy group on amine pKa (10.74) and LogP (1.02). This enables comparative studies with other halogen or alkyl analogs to quantify electronic and steric effects on reactivity and physicochemical properties in a systematic manner .

Synthetic Chemistry: Building Block for Biased Amine Libraries

Employ 2-(4-fluorophenoxy)ethanamine as a primary amine building block in library synthesis (e.g., amide coupling, reductive amination). Its moderate basicity and lipophilicity offer a distinct reactivity profile compared to more basic aliphatic amines or more lipophilic N-alkylated analogs, enabling the exploration of a specific region of chemical space .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Fluorophenoxy)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.